Supplier-Specified Purity: A Minimum Baseline for Downstream Assay Reproducibility
Three independent suppliers report purity specifications for CAS 1009419-86-6. Chemenu specifies ≥95% purity (Catalog CM382594) . Leyan specifies 97% purity (Catalog 1400574) . CymitQuimica specifies a minimum of 95% purity (Ref. 3D-JQB41986) . No supplier provides orthogonal analytical characterization (HPLC chromatograms, NMR spectra, or mass spectra) in publicly accessible format. In contrast, well-characterized benzodioxane-6-carboxamide analogs in the primary literature (e.g., MAO-B inhibitor Compound 1l) are reported with full HPLC and NMR confirmation, establishing a documentation standard that CAS 1009419-86-6 currently does not meet.
| Evidence Dimension | Purity specification and analytical documentation |
|---|---|
| Target Compound Data | 95% (Chemenu), 97% (Leyan), ≥95% (CymitQuimica); no public HPLC or NMR data |
| Comparator Or Baseline | MAO-B inhibitor Compound 1l (published): full HPLC and NMR characterization provided |
| Quantified Difference | Purity specification difference: 2% between vendors (95% vs 97%); analytical documentation: absent vs. complete |
| Conditions | Supplier product pages; published ACS Med. Chem. Lett. 2024 experimental section |
Why This Matters
Without orthogonal purity verification (HPLC/NMR), the risk of introducing impurities that confound biological assay interpretation is unquantified relative to literature-characterized analogs.
